molecular formula C10H15NOS B13953117 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol

3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol

Cat. No.: B13953117
M. Wt: 197.30 g/mol
InChI Key: WYOOEHSPICPMOO-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both a cyclopropylamino group and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the thiophene ring: This step might involve the use of thiophene derivatives and suitable coupling reactions.

    Formation of the propanol backbone: This can be done through various organic synthesis techniques, such as Grignard reactions or reduction of corresponding ketones or aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-3-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Cyclopropylamino)-3-(furan-3-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol might confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-(cyclopropylamino)-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C10H15NOS/c12-5-3-10(11-9-1-2-9)8-4-6-13-7-8/h4,6-7,9-12H,1-3,5H2

InChI Key

WYOOEHSPICPMOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CCO)C2=CSC=C2

Origin of Product

United States

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